Vercirnon sodium

CCR9 Selectivity Chemokine Receptor

Vercirnon sodium (GSK1605786A) is the most extensively clinically characterized small-molecule CCR9 antagonist available for research procurement. Key differentiators: >1,852-fold selectivity over all CCR1-12 and CX3CR1-7 chemokine receptors; allosteric binding mode validated by 2.8Å co-crystal structure at the intracellular CCR9 face; and a comprehensive Phase III PK/safety dataset from 600+ patients (oral t1/2 12–17h, CYP3A4/2C19/2B6 metabolism). Its well-characterized SHIELD Phase III failure uniquely enables investigation of the translational gap between potent in vitro CCR9 antagonism and in vivo IBD efficacy. Reference standard for oral gut-targeted PK/PD modeling, on-target GI toxicity studies, and structure-based allosteric GPCR drug design.

Molecular Formula C22H20ClN2NaO4S
Molecular Weight 466.9 g/mol
CAS No. 886214-18-2
Cat. No. B2744558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVercirnon sodium
CAS886214-18-2
Molecular FormulaC22H20ClN2NaO4S
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+]
InChIInChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19-,24-20+;
InChIKeyNKNHYMXTVRJZBC-YBZPVFAISA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Vercirnon Sodium (CAS 886214-18-2): Orally Bioavailable, Selective CCR9 Antagonist for IBD and Immune Cell Trafficking Research


Vercirnon sodium (also designated GSK1605786A, CCX282-B, or Traficet-EN sodium) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9) [1]. CCR9 is a G-protein-coupled receptor (GPCR) primarily expressed on gut-tropic T lymphocytes; its activation by the sole cognate ligand CCL25 directs the migration of pro-inflammatory immune cells to the intestinal mucosa, a central pathogenic mechanism in inflammatory bowel disease (IBD) [2]. Vercirnon sodium is the sodium salt form developed to improve pharmaceutical properties relative to the free acid [1]. The compound advanced to Phase III clinical evaluation for moderately-to-severely active Crohn's disease under the SHIELD clinical program (NCT identifier series), representing the most extensively clinically characterized small-molecule CCR9 antagonist to date, though development was ultimately discontinued after the Phase III induction studies failed to meet their primary endpoints [2][3].

Vercirnon Sodium Procurement: Critical Differentiation from Generic CCR9 Antagonists


Substituting vercirnon sodium with an alternative CCR9 antagonist or a broader chemokine receptor inhibitor without rigorous verification introduces substantial experimental and translational risk. Verdirnon sodium's differentiation resides in a constellation of precisely characterized properties that are not uniformly shared across the CCR9 antagonist class. First, its unique allosteric binding site on the intracellular face of CCR9—confirmed by a 2.8 Å resolution co-crystal structure—confers a distinct mode of receptor antagonism (non-competitive/allosteric) that differs fundamentally from orthosteric competitive antagonists [1]. Second, vercirnon sodium exhibits a defined, broad selectivity profile against the entire human chemokine receptor family (CCR1-12, CX3CR1-7) that many in-class tool compounds lack documented characterization for [2]. Third, it possesses the most extensive human clinical pharmacokinetic and safety dataset of any small-molecule CCR9 antagonist, including characterized oral bioavailability (tmax 3-4h, t1/2 12-17h), metabolic pathways (CYP3A4, CYP2C19, CYP2B6), and dose-dependent adverse event profiling from Phase III trials enrolling over 600 patients [3][4]. The clinical failure of vercirnon sodium in Phase III induction—despite robust target engagement and selectivity—itself constitutes a critical piece of scientific information; procuring and studying this specific compound enables investigation into the translational gap between potent in vitro CCR9 antagonism and in vivo therapeutic efficacy in IBD, a question of ongoing mechanistic relevance for chemokine receptor drug discovery [1][5].

Vercirnon Sodium Quantitative Evidence: Head-to-Head Selectivity, Potency, and Clinical Differentiation Data


Vercirnon Sodium vs. CCR Family Panel: Quantified Selectivity Profile Across 14 Chemokine Receptors

Vercirnon sodium demonstrates high selectivity for CCR9 over a comprehensive panel of related human chemokine receptors, a key differentiator from earlier-generation, less selective chemokine receptor antagonists. In standardized in vitro counter-screening assays, vercirnon sodium exhibited IC50 values exceeding 10 μM against CCR1, CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CCR10, CCR11, CCR12, CX3CR1, CX3CR2, CX3CR3, CX3CR4, CX3CR5, CX3CR6, and CX3CR7 [1][2]. This represents a selectivity index of at least 1852-fold for the primary target CCR9 (based on the lower IC50 of 5.4 nM for calcium mobilization) compared to the nearest off-target chemokine receptor [1].

CCR9 Selectivity Chemokine Receptor Off-target Counter-screening

Vercirnon Sodium Binding Mode: Intracellular Allosteric Antagonism vs. Orthosteric CCR9 Antagonists

X-ray crystallography resolved the three-dimensional structure of human CCR9 in complex with vercirnon at 2.8 Å resolution, revealing a binding site located on the intracellular side of the receptor at the interface between transmembrane helices and the intracellular loops, remote from the orthosteric CCL25-binding pocket [1]. In contrast, many small-molecule chemokine receptor antagonists bind within the transmembrane helical bundle closer to the orthosteric site (e.g., maraviroc at CCR5). Verdirnon's binding stabilizes CCR9 in an inactive conformation, preventing G-protein coupling through an allosteric, non-competitive mechanism [1].

CCR9 Allosteric GPCR Crystal Structure Mechanism of Action

Vercirnon Sodium vs. Vedolizumab: Oral Small Molecule vs. Biologic Integrin Antibody in IBD Maintenance

In a Phase II randomized, placebo-controlled maintenance study (PROTECT-1 extension) in Crohn's disease patients who achieved clinical response at week 16, vercirnon sodium (250 mg twice daily) demonstrated a statistically significant 16% absolute increase in the clinical remission rate at week 52 compared to placebo [1]. This oral small-molecule maintenance efficacy provides a direct point of comparison to the intravenously administered anti-α4β7 integrin antibody vedolizumab, which in the GEMINI 2 maintenance trial reported a 17.3% absolute increase in remission at week 52 versus placebo [2].

IBD Crohn's Disease Maintenance Remission Oral Therapy

Vercirnon Sodium Phase III SHIELD-1: Dose-Dependent Gastrointestinal Adverse Event Profile

The Phase III SHIELD-1 induction trial (N=608) provided quantitative safety differentiation across dosing regimens. While the primary efficacy endpoint was not met, a clear dose-dependent increase in gastrointestinal adverse events was observed: 30% of patients receiving placebo, 37% receiving vercirnon sodium 500 mg once daily, and 48% receiving 500 mg twice daily reported gastrointestinal adverse events (P<0.001 for twice daily vs. placebo) [1]. This dose-toxicity relationship contrasts with other IBD therapeutics such as mongersen (oral SMAD7 antisense oligonucleotide), which did not exhibit a clear dose-dependent safety signal in Phase II studies at tested doses [2].

Safety Toxicity Adverse Events Dose-Response Phase III

Vercirnon Sodium Species Cross-Reactivity: Mouse and Rat Thymocyte Chemotaxis Inhibition

Vercirnon sodium demonstrates potent inhibition of CCL25-induced chemotaxis in primary mouse and rat thymocytes, with species-dependent potency differences that are critical for preclinical model selection and cross-species data extrapolation [1]. In murine thymocyte chemotaxis assays, vercirnon sodium exhibited an IC50 of 6.9 nM, whereas in rat thymocytes the IC50 was 1.3 nM, indicating approximately 5.3-fold greater potency in rat cells relative to mouse cells under identical assay conditions [1].

Rodent Pharmacology In Vivo Preclinical Species Selectivity

Vercirnon Sodium Human Pharmacokinetics: tmax and t1/2 Characterization

Following oral administration of vercirnon sodium in healthy human subjects, the compound is readily absorbed with a median time to maximum plasma concentration (tmax) ranging from 3 to 4 hours across doses of 250 to 1000 mg [1]. The estimated terminal elimination half-life (t1/2) ranges from 12 to 17 hours, supporting once-daily or twice-daily dosing regimens in clinical settings [1]. These PK parameters differentiate vercirnon sodium from other small-molecule chemokine receptor antagonists with shorter half-lives requiring more frequent dosing, such as plerixafor (AMD3100), a CXCR4 antagonist with a t1/2 of approximately 3-5 hours necessitating subcutaneous administration [2].

Pharmacokinetics Oral Bioavailability Half-life Dosing Human

Vercirnon Sodium: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating CCR9-Dependent Gut-Selective Immune Cell Trafficking in IBD Models

Based on vercirnon sodium's >1852-fold selectivity for CCR9 over all other chemokine receptors in the CCR1-12 and CX3CR1-7 panel [1], researchers studying the role of CCR9/CCL25 axis in gut-specific lymphocyte homing can confidently attribute observed biological effects to on-target CCR9 antagonism. The compound is suited for in vitro chemotaxis assays with primary CCR9-expressing cells (IC50 = 6.8 nM) and for in vivo administration in the TNFΔARE mouse model of intestinal inflammation, where subcutaneous dosing of 10-50 mg/kg twice daily ameliorated disease severity [2]. The species potency differential (rat IC50 1.3 nM vs. mouse IC50 6.9 nM) should inform dose selection and interpretation of cross-species efficacy studies [2].

Benchmarking Oral Small-Molecule Maintenance Efficacy in Crohn's Disease Preclinical and Translational Studies

The Phase II PROTECT-1 study established that vercirnon sodium (250 mg BID) achieved a 47% clinical remission rate at week 52 compared to 31% with placebo, representing a 16% absolute improvement in maintenance [3]. This quantitative benchmark enables researchers developing novel oral IBD therapeutics to contextualize preclinical efficacy data or early clinical readouts against a well-characterized small-molecule comparator with documented human maintenance efficacy. The oral route of administration, combined with a t1/2 of 12-17 hours suitable for once-daily dosing [4], makes vercirnon sodium a reference compound for pharmacokinetic/pharmacodynamic modeling of oral gut-targeted therapies.

Structure-Based Drug Design Targeting Intracellular Allosteric Pockets of Chemokine GPCRs

The co-crystal structure of vercirnon bound to the intracellular face of human CCR9 at 2.8 Å resolution provides an experimentally validated structural template for rational design of next-generation allosteric chemokine receptor modulators [5]. Procurement of vercirnon sodium supports experimental validation of structure-activity relationship (SAR) hypotheses derived from the CCR9-vercirnon complex, including investigation of the lipophilic intracellular binding pocket and its role in non-competitive antagonism. This application is relevant for medicinal chemistry programs aiming to develop allosteric modulators of other class A GPCRs with similar intracellular ligand-accessible cavities.

Evaluating On-Target Gastrointestinal Toxicity in Preclinical Safety Pharmacology Studies

The dose-dependent gastrointestinal adverse event profile observed in the Phase III SHIELD-1 trial—with incidence increasing from 30% (placebo) to 37% (500 mg QD) to 48% (500 mg BID) [6]—establishes vercirnon sodium as a reference compound for studying on-target, gut-specific toxicities of CCR9 antagonists. Preclinical toxicology programs evaluating novel CCR9-targeting agents can use vercirnon sodium as a positive control or comparator to assess whether gastrointestinal adverse events in animal models correlate with human safety signals. The extensive clinical safety database, including characterization of CYP-mediated metabolism (CYP3A4, CYP2C19, CYP2B6) [4], further supports its use in drug-drug interaction studies and metabolic profiling of the CCR9 antagonist class.

Quote Request

Request a Quote for Vercirnon sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.